2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with structural similarities to 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, particularly those based on the spirothiazolidinone scaffold, have shown promising antiviral activities. These compounds have been synthesized and evaluated, demonstrating strong antiviral properties against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of such compounds in developing new classes of antiviral molecules (Çağla Begüm Apaydın et al., 2020).
Antimicrobial Agents
Derivatives related to the chemical structure have been synthesized and screened for antimicrobial activities. These compounds were tested against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Their structural elucidation was achieved through spectroscopic methods, indicating a potential for these compounds as antimicrobial agents (N. Desai, A. Dodiya, P. N. Shihora, 2011).
Anticancer and Antidiabetic Properties
The synthesis of spirothiazolidines analogs has led to compounds with significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain derivatives exhibited antidiabetic properties, showing higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic drug. This highlights the diverse therapeutic potential of spirothiazolidine-based compounds in cancer and diabetes treatment (E. M. Flefel et al., 2019).
Anticonvulsant Activity
N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, structurally related to the compound of interest, were synthesized and assessed for their anticonvulsant and neurotoxic properties. These derivatives displayed anticonvulsant activity in preclinical models, suggesting their potential in developing new treatments for epilepsy and related neurological disorders (J. Obniska, K. Kamiński, E. Tatarczyńska, 2006).
Synthesis of Spirocyclic Compounds
The synthesis of spirocyclic compounds, including those with 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffolds, has been explored as a method to create diverse chemical entities. These synthetic routes often involve multistep reactions and can lead to compounds with a variety of biological activities, showcasing the chemical versatility and potential application of spirocyclic derivatives in drug discovery (A. J. Pearson, 1979).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-3-30-19-10-8-18(9-11-19)25-22(29)28-14-12-23(13-15-28)26-20(21(27-23)31-2)16-4-6-17(24)7-5-16/h4-11H,3,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZYZAJEDOLJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.